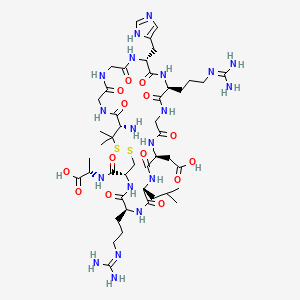

G(D-Pen)-G-H-R-G-D-L-R-C-A

Description

Structure

2D Structure

Properties

Molecular Formula |

C45H75N19O14S2 |

|---|---|

Molecular Weight |

1170.3 g/mol |

IUPAC Name |

(2S)-2-[[(4R,7S,10R,13S,19S,22R,31S)-31-amino-13-(carboxymethyl)-7,19-bis[3-(diaminomethylideneamino)propyl]-22-(1H-imidazol-5-ylmethyl)-32,32-dimethyl-10-(2-methylpropyl)-6,9,12,15,18,21,24,27,30-nonaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29-nonazacyclodotriacontane-4-carbonyl]amino]propanoic acid |

InChI |

InChI=1S/C45H75N19O14S2/c1-21(2)12-26-37(72)62-25(9-7-11-53-44(49)50)36(71)64-29(40(75)58-22(3)42(77)78)19-79-80-45(4,5)34(46)41(76)56-16-30(65)54-17-31(66)59-27(13-23-15-51-20-57-23)38(73)61-24(8-6-10-52-43(47)48)35(70)55-18-32(67)60-28(14-33(68)69)39(74)63-26/h15,20-22,24-29,34H,6-14,16-19,46H2,1-5H3,(H,51,57)(H,54,65)(H,55,70)(H,56,76)(H,58,75)(H,59,66)(H,60,67)(H,61,73)(H,62,72)(H,63,74)(H,64,71)(H,68,69)(H,77,78)(H4,47,48,52)(H4,49,50,53)/t22-,24-,25-,26+,27+,28-,29-,34-/m0/s1 |

InChI Key |

RGCFJZZTHIGGDJ-UHZMXWKHSA-N |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@@H]1CSSC([C@H](C(=O)NCC(=O)NCC(=O)N[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CC(C)C)CC(=O)O)CCCN=C(N)N)CC2=CN=CN2)N)(C)C |

Canonical SMILES |

CC(C)CC1C(=O)NC(C(=O)NC(CSSC(C(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N1)CC(=O)O)CCCN=C(N)N)CC2=CN=CN2)N)(C)C)C(=O)NC(C)C(=O)O)CCCN=C(N)N |

Origin of Product |

United States |

Methodological Approaches to the Synthesis and Chemical Modification of G D Pen G H R G D L R C a

Solid-Phase Peptide Synthesis (SPPS) Strategies for G(D-Pen)-G-H-R-G-D-L-R-C-A

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of producing peptides like this compound. bachem.com This method involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support. bachem.com The key advantage of SPPS is the ability to easily remove excess reagents and by-products by simple filtration and washing, which simplifies the purification process. bachem.com

The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is a widely used protocol in SPPS. csic.es It employs the base-labile Fmoc group for the protection of the α-amino group of the amino acids and acid-labile tert-butyl (tBu) based groups for the side-chain protection. csic.es This orthogonal protection scheme allows for the selective removal of the Fmoc group at each cycle without affecting the side-chain protecting groups. csic.es

The incorporation of D-Penicillamine (D-Pen) into the peptide sequence using this methodology is well-established. columbia.edunih.gov Fmoc-D-Pen(Trt)-OH is a common building block used for this purpose, where the trityl (Trt) group protects the sulfhydryl side chain. merckmillipore.com This derivative can be coupled using standard activation methods. merckmillipore.com However, due to the steric bulk of the penicillamine (B1679230) residue, strategies such as double coupling may be necessary to ensure efficient reaction. columbia.edu

Table 1: Key Protecting Groups in Fmoc/tBu Synthesis of this compound

| Amino Acid | α-Amino Protecting Group | Side-Chain Protecting Group |

|---|---|---|

| Glycine (G) | Fmoc | None |

| D-Penicillamine (D-Pen) | Fmoc | Trityl (Trt) |

| Histidine (H) | Fmoc | Trityl (Trt) |

| Arginine (R) | Fmoc | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) |

| Aspartic Acid (D) | Fmoc | tert-Butyl (tBu) |

| Leucine (L) | Fmoc | None |

| Cysteine (C) | Fmoc | Trityl (Trt) |

Achieving high purity and yield in the synthesis of a decapeptide like this compound requires careful optimization of the coupling and deprotection steps. gyrosproteintechnologies.com Incomplete reactions at any stage can lead to the accumulation of deletion sequences and other impurities, complicating the final purification. gyrosproteintechnologies.com

Coupling Optimization:

Reagent Choice: A variety of coupling reagents are available, such as carbodiimides (e.g., DIC) combined with additives like HOBt, or onium salts (e.g., HBTU, HATU). peptide.com For sterically hindered couplings, such as the incorporation of D-Penicillamine, more potent activators like HATU may be beneficial. nih.gov

Reaction Time and Temperature: Extending coupling times or performing double couplings can improve the efficiency for difficult sequences. gyrosproteintechnologies.com Increasing the temperature can also enhance coupling efficiency, particularly for regions prone to aggregation. gyrosproteintechnologies.com

Monitoring: Real-time monitoring of the coupling reaction, for instance through the Kaiser test which detects free primary amines, allows for the assessment of reaction completion and the need for repeated coupling steps. csic.esiris-biotech.de

Deprotection Optimization:

Reagent Concentration and Time: The standard deprotection reagent is a solution of piperidine (B6355638) in a solvent like DMF. iris-biotech.de The concentration and treatment time must be sufficient to ensure complete removal of the Fmoc group.

Monitoring: The release of the fluorenyl group during deprotection can be quantified by UV spectroscopy, providing a method to monitor the reaction's progress and ensure its completion. iris-biotech.de

Table 2: Common Issues and Optimization Strategies in SPPS

| Issue | Potential Cause | Optimization Strategy |

|---|---|---|

| Incomplete Coupling | Steric hindrance, peptide aggregation | Use stronger coupling reagents, double coupling, increase temperature |

| Incomplete Deprotection | Insufficient reaction time or reagent concentration | Optimize deprotection time, monitor Fmoc release |

| Deletion Sequences | Incomplete coupling or deprotection | Capping of unreacted amines, optimization of reaction conditions |

Microwave-assisted peptide synthesis (MW-SPPS) has emerged as a valuable technology to accelerate SPPS. formulationbio.comcreative-peptides.com The application of microwave energy can significantly reduce reaction times for both coupling and deprotection steps. formulationbio.commdpi.com This rapid and uniform heating can lead to higher yields and purity of the final peptide. creative-peptides.com

For complex peptides, microwave energy can help to overcome issues related to peptide chain aggregation, which can hinder reaction kinetics. formulationbio.com Studies have shown that MW-SPPS can be particularly effective for the synthesis of long or difficult peptide sequences. nih.gov For instance, a 51-mer peptide was successfully synthesized in 30 hours with a crude yield of 51% using a microwave-assisted protocol. nih.gov This represents a significant improvement over conventional methods. nih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted SPPS

| Parameter | Conventional SPPS | Microwave-Assisted SPPS (MW-SPPS) |

|---|---|---|

| Reaction Time | Longer (hours per cycle) | Shorter (minutes per cycle) mdpi.com |

| Yield | Generally lower, especially for difficult sequences | Often higher creative-peptides.com |

| Purity | Can be lower due to side reactions and aggregation | Often higher due to reduced side reactions creative-peptides.com |

| Efficiency for Difficult Sequences | May require extensive optimization | More efficient in overcoming aggregation formulationbio.comsigmaaldrich.com |

Optimization of Coupling and Deprotection Strategies for this compound

Incorporation of Unnatural Amino Acids and Cyclic Structures

The presence of D-Penicillamine and the potential for cyclization between the D-Pen and Cys residues introduce additional complexity to the synthesis of this compound.

The incorporation of D-amino acids is a strategic approach to enhance peptide stability against enzymatic degradation. jpt.com In living organisms, proteins are primarily composed of L-amino acids. acs.org The introduction of a D-amino acid, such as D-Penicillamine, can significantly alter the peptide's three-dimensional structure and its interaction with biological targets. jpt.comnih.gov

From a synthetic standpoint, the integration of a D-amino acid like D-Penicillamine is generally straightforward using the corresponding Fmoc-protected derivative. However, it is crucial to ensure the stereochemical integrity of the amino acid throughout the synthesis process to avoid racemization, which can be promoted by certain coupling conditions. researchgate.net The choice of coupling reagents and the control of reaction parameters are critical to maintaining the desired stereochemistry. merckmillipore.com

Cyclization of peptides is a common strategy to improve their stability and conformational rigidity. nih.gov For this compound, a disulfide bridge can be formed between the sulfhydryl groups of D-Penicillamine and Cysteine.

Two primary strategies exist for cyclization:

Solution-Phase Cyclization: After the linear peptide is synthesized and cleaved from the resin, cyclization is performed in a dilute solution to favor intramolecular reaction over intermolecular oligomerization. peptide.com Oxidation of the free sulfhydryl groups, for example, using iodine or air (oxygen), leads to the formation of the disulfide bond. nih.gov

On-Resin Cyclization: Cyclization can also be performed while the peptide is still attached to the solid support. peptide.com This approach can be advantageous as the "pseudo-dilution" effect of the resin can minimize intermolecular side reactions. nih.gov However, the resin-bound peptide's conformation may sometimes hinder efficient cyclization. peptide.com Strategies for on-resin cyclization often involve the selective deprotection of the side chains of the amino acids to be cyclized, followed by the cyclization reaction. nih.gov For the disulfide bridge in this compound, this would involve the selective removal of the Trt protecting groups from D-Pen and Cys, followed by oxidation.

The choice between solution-phase and on-resin cyclization depends on the specific peptide sequence and the desired outcome, with both methods having been successfully applied in the synthesis of cyclic peptides. peptide.combiotage.com

Stereochemical Considerations for D-Amino Acid Integration

Site-Specific Chemical Modifications and Labeled Analogues

The strategic chemical modification of the peptide this compound is crucial for developing labeled analogues. These analogues are instrumental in studying the peptide's biological interactions, tracking its distribution, and elucidating its mechanism of action. The unique amino acid composition of this peptide, featuring a disulfide bridge between D-Penicillamine (D-Pen) and Cysteine (C), and other reactive side chains, offers several avenues for site-specific modifications.

The primary goal of site-specific modification is to introduce a label, such as a fluorescent probe or a radionuclide, without significantly altering the peptide's conformation and its binding affinity for target receptors like the αIIbβ3 integrin. nih.govacs.org Common strategies for such modifications often target unique functional groups within the peptide sequence.

Modification at Thiol Groups

The presence of a free thiol group is a common target for selective bioconjugation. In this compound, the D-Pen and Cysteine residues are involved in a disulfide bond, which stabilizes the cyclic structure. However, selective reduction of this bond can provide two free sulfhydryl groups for modification. Alternatively, synthesis of a linear precursor of the peptide allows for modification of the Cysteine or D-Pen residue before the final cyclization step.

Thiol-reactive reagents are widely used for this purpose. These include maleimides, haloacetamides, and pyridyl disulfides, which readily react with the sulfhydryl group of cysteine to form stable thioether or disulfide bonds. nih.govexplorationpub.com This approach allows for the attachment of a variety of labels.

Table 1: Examples of Thiol-Reactive Probes for Cysteine Modification

| Reactive Group | Linkage Formed | Example Probe |

| Maleimide | Thioether | Fluorescein-5-maleimide thermofisher.com |

| Iodoacetamide | Thioether | Iodoacetamido-fluorescein |

| Pyridyl disulfide | Disulfide | N/A |

This table presents common reactive groups used for labeling cysteine residues and is based on established chemical principles of bioconjugation. nih.govthermofisher.com

Fluorescently Labeled Analogues

Fluorescently labeled versions of this compound are invaluable tools for in vitro and in vivo imaging. nih.govnih.gov The introduction of a fluorescent probe allows for the visualization of the peptide's binding to cells and tissues. The choice of fluorophore depends on the specific application, considering factors like quantum yield, photostability, and excitation/emission spectra. thermofisher.com

Site-specific labeling can be achieved by incorporating an amino acid with a reactive side chain, such as a lysine (B10760008) with an orthogonal protecting group, during solid-phase peptide synthesis. nih.gov This allows for the selective deprotection and subsequent coupling of an amine-reactive fluorescent dye, like an NHS-ester or isothiocyanate derivative of fluorescein (B123965) (FITC) or rhodamine (TRITC). bitesizebio.com

Table 2: Common Fluorophores for Peptide Labeling

| Fluorophore | Excitation (nm) | Emission (nm) | Reactive Form |

| Fluorescein (FITC) | ~494 | ~518 | Isothiocyanate |

| Rhodamine (TRITC) | ~557 | ~576 | Isothiocyanate |

| Alexa Fluor 488 | ~495 | ~519 | NHS ester |

| DyLight 488 | ~493 | ~518 | NHS ester |

This table provides examples of commonly used fluorophores and their properties relevant to peptide labeling. bitesizebio.com

Radiolabeled Analogues for Imaging

For non-invasive in vivo imaging techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT), the peptide can be labeled with a radionuclide. thno.org This is often accomplished by attaching a chelating agent to the peptide, which can then stably coordinate a metallic radioisotope. nih.govscite.ai

A common strategy involves the conjugation of a chelator like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) to the peptide. nih.govresearchgate.net The DOTA-conjugated peptide can then be radiolabeled with various medically relevant radioisotopes, such as Gallium-68 (⁶⁸Ga) for PET or Lutetium-177 (¹⁷⁷Lu) for therapeutic applications. nih.gov The conjugation of DOTA is typically achieved by reacting an activated form of the chelator with a free amine group on the peptide, for instance, the N-terminus or the side chain of a lysine residue.

Table 3: Radioisotopes and Chelators for Peptide Labeling

| Radioisotope | Imaging Modality | Chelator |

| Gallium-68 (⁶⁸Ga) | PET | DOTA |

| Copper-64 (⁶⁴Cu) | PET | DOTA |

| Lutetium-177 (¹⁷⁷Lu) | SPECT/Therapy | DOTA |

| Indium-111 (¹¹¹In) | SPECT | DOTA |

This table summarizes common radioisotopes and the chelator DOTA used for labeling peptides for imaging and therapy. thno.orgnih.govnih.gov

The development of these site-specifically modified and labeled analogues of this compound is a testament to the versatility of peptide chemistry, enabling a deeper understanding of its biological function and potential therapeutic applications.

Advanced Structural Elucidation and Conformational Analysis of G D Pen G H R G D L R C a

Spectroscopic Methods for Higher-Order Structure Determinationjacc.orgnih.gov

Spectroscopic techniques are indispensable for probing the structure of peptides in solution and the solid state. They provide information on secondary structure, folding, and the intricate network of non-covalent interactions that define the peptide's three-dimensional architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for G(D-Pen)-G-H-R-G-D-L-R-C-A: Solution-State and Solid-State Studiesjacc.orgresearchgate.netnih.govupc.edu

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure of peptides in both solution and solid states. medchemexpress.com It provides atomic-level information on molecular structure, dynamics, and interactions. scispace.com

Solution-State NMR: For a peptide like this compound, solution-state NMR studies, typically conducted in solvents like water or dimethyl sulfoxide (B87167) (DMSO), reveal its average conformation and flexibility in a physiologically relevant environment. A suite of NMR experiments would be employed:

1D ¹H NMR: The initial step involves acquiring a one-dimensional proton NMR spectrum. The chemical shifts of the amide protons (NH) are particularly informative. A low-temperature coefficient for an amide proton resonance suggests its involvement in a stable intramolecular hydrogen bond, a key feature in defining the peptide's fold. jacc.org

2D Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY): These experiments identify protons that are coupled through chemical bonds, allowing for the assignment of resonances to specific amino acid spin systems within the peptide sequence.

¹³C and ¹⁵N HSQC/HMBC: Heteronuclear experiments involving carbon-13 and nitrogen-15 (B135050) can aid in resolving spectral overlap and provide additional structural restraints.

Solid-State NMR (ssNMR): While solution NMR provides data on dynamic conformations, solid-state NMR can characterize the peptide's structure in a crystalline or aggregated state, often yielding a more rigid picture. unibo.it Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solids. nih.gov ssNMR is particularly valuable for studying peptides bound to membranes or receptors, providing insights into the bioactive conformation. For this compound, ssNMR could elucidate the structure of the peptide in a microcrystalline powder, revealing details about intermolecular packing and conformations that may be inaccessible in solution.

Representative NMR Data for a Cyclic RGD Peptide

| Experiment Type | Information Yielded | Typical Findings for Cyclic RGD Peptides |

|---|---|---|

| ROESY/NOESY | Interproton distances (< 5 Å) | Key NOEs between the D-amino acid and neighboring residues, defining a β-turn structure around the RGD motif. |

| Temperature Coefficients | Solvent exposure of amide protons | Low values (< 3 ppb/K) for specific amide protons indicate stable intramolecular hydrogen bonds. jacc.org |

| ³J-coupling Constants | Dihedral angle (φ) restraints | Used alongside NOE data to refine the backbone conformation. |

Circular Dichroism (CD) Spectroscopy for Secondary Structure Content and Conformational Changesjacc.orgnih.gov

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. It is a rapid and sensitive method for assessing the secondary structure content (e.g., α-helix, β-sheet, β-turn, random coil) of a peptide.

For this compound, the CD spectrum would provide a global signature of its folded state. The presence of a D-Penicillamine residue and the cyclic nature of the peptide are expected to induce well-defined turns. The CD spectrum of a peptide containing a β-turn, a common motif in cyclic RGD peptides, typically shows a negative band near 205 nm and a positive band around 220-230 nm. Furthermore, the disulfide bond itself is a chromophore, and its conformation (the torsion angle) can contribute to the CD spectrum in the 250-270 nm region. jacc.org CD is also highly effective for monitoring conformational changes induced by variations in temperature, pH, or upon binding to a target like an integrin, which would be reflected by shifts in the spectral bands.

Typical CD Spectral Features for Peptide Secondary Structures

| Secondary Structure | Positive Maxima (nm) | Negative Minima (nm) |

|---|---|---|

| α-Helix | ~192 | ~208, ~222 |

| β-Sheet | ~195 | ~218 |

| Type I β-Turn | ~205, ~225 | ~185 |

| Random Coil | ~212 | ~195 |

Infrared (IR) Spectroscopy for Vibrational Modes and Hydrogen Bonding Networksnih.gov

Infrared (IR) spectroscopy probes the vibrational modes of a molecule's chemical bonds. For peptides, the amide bands are particularly diagnostic of secondary structure and hydrogen bonding.

Amide I Band (1600-1700 cm⁻¹): This band arises mainly from the C=O stretching vibration of the peptide backbone. Its frequency is highly sensitive to secondary structure. For instance, α-helices typically show a band around 1650-1658 cm⁻¹, while β-sheets appear at a lower frequency, around 1620-1640 cm⁻¹.

Amide II Band (1510-1580 cm⁻¹): This band results from a combination of N-H in-plane bending and C-N stretching. It is also used to differentiate secondary structures.

Amide A Band (~3300 cm⁻¹): This band corresponds to the N-H stretching vibration. A lower frequency indicates the involvement of the N-H group in a hydrogen bond.

For this compound, IR spectroscopy could confirm the presence of β-turns and provide evidence for the specific hydrogen bonding patterns stabilizing the cyclic structure. By analyzing the position and shape of the Amide I band, one can gain quantitative insights into the peptide's conformational ensemble.

X-ray Crystallography for Atomic-Resolution Three-Dimensional Structures

While NMR provides structural information in solution, X-ray crystallography offers an unparalleled, high-resolution view of a molecule in its solid, crystalline state. This technique can unambiguously determine the three-dimensional arrangement of every atom in the peptide, providing precise bond lengths, bond angles, and torsion angles.

Single-Crystal X-ray Diffraction of this compound and its Complexes

To perform single-crystal X-ray diffraction, a high-quality single crystal of the peptide must first be grown, which can be a significant challenge for flexible molecules. Once a suitable crystal is obtained, it is irradiated with a focused X-ray beam. The X-rays are diffracted by the electrons in the molecule, producing a unique diffraction pattern that is recorded by a detector. nih.gov

By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule is calculated. This map is then interpreted to build an atomic model of the peptide. For this compound, a crystal structure would provide definitive evidence of the backbone conformation, the precise geometry of the RGD motif, the conformation of the D-Pen-Cys disulfide bridge, and the location of intramolecular hydrogen bonds and water molecules. Obtaining a crystal structure of the peptide bound to an integrin or a fragment thereof would be even more valuable, as it would reveal the bioactive conformation and the specific interactions driving molecular recognition.

Analysis of Crystal Packing and Intermolecular Interactions

The crystal structure not only reveals the conformation of a single peptide molecule but also shows how multiple molecules pack together in the crystal lattice. This analysis of crystal packing provides detailed information on intermolecular interactions, such as hydrogen bonds and van der Waals contacts, between adjacent peptide molecules. These interactions can be crucial for understanding peptide aggregation and solubility. For this compound, analyzing these interactions could provide insights into how the peptide behaves at high concentrations and inform the design of formulations or related analogs with improved physical properties.

Table of Compound Names Mentioned

| Abbreviation/Name | Full Chemical Name/Sequence |

|---|---|

| This compound | Cyclic(Gly-D-Pen-Gly-His-Arg-Gly-Asp-Leu-Arg-Cys-Ala) via D-Pen-Cys disulfide bridge |

| RGD | Arginine-Glycine-Aspartic Acid |

| D-Pen | D-Penicillamine |

| Cys | Cysteine |

| DMSO | Dimethyl sulfoxide |

Detailed Conformational Analysis of this compound

The peptide this compound is a complex molecule whose three-dimensional structure is critical to its function. A detailed conformational analysis reveals the interplay of forces that govern its preferred shapes, from the rotation around individual bonds to the influence of its environment.

Rotational Isomerism and Dihedral Angle Preferences

The conformation of a peptide chain is largely defined by the rotational angles around the bonds of its amino acid backbone. nih.gov In theory, a polypeptide can adopt a vast number of conformations, but steric hindrance and other non-bonded interactions severely limit the possibilities. nih.govnih.gov The primary determinants of the backbone conformation are the dihedral (or torsional) angles phi (φ), involving the C'-N-Cα-C' bonds, and psi (ψ), involving the N-Cα-C'-N bonds.

The specific sequence of amino acids in this compound dictates its local dihedral angle preferences. For instance, Glycine (G), lacking a side chain, has much greater rotational freedom than other residues. In contrast, the bulky side chains of Arginine (R) and Leucine (L) restrict the allowable φ and ψ angles. The preferences of amino acid residues are also influenced by the types of non-local interactions they form, such as hydrogen bonds or van der Waals forces. nih.govnih.gov For example, residues involved in hydrogen bonding often favor φ angles in the -89° to -60° range. nih.gov The theoretical landscape of allowed conformations was first mapped by Ramachandran and colleagues and remains a fundamental tool in structural biology. nih.govnih.gov

The introduction of the non-standard D-Penicillamine (D-Pen) residue is expected to impose significant steric constraints on the local backbone, further influencing the preferred dihedral angles in its vicinity.

Table 1: Typical Dihedral Angle Preferences for Amino Acids in the Peptide Sequence This table presents generalized data for residues in common secondary structures and is for illustrative purposes. The actual angles within this compound would require specific experimental determination.

| Amino Acid | Code | Typical φ Angle Range (α-helix) | Typical ψ Angle Range (α-helix) | Typical φ Angle Range (β-sheet) | Typical ψ Angle Range (β-sheet) |

| Glycine | G | -150° to -50°, 50° to 150° | -50° to 50°, 120° to 180° | -180° to -120°, 140° to 180° | -180° to -150°, 120° to 180° |

| Histidine | H | -140° to -50° | -80° to 0° | -160° to -80° | 100° to 160° |

| Arginine | R | -140° to -50° | -80° to 0° | -160° to -80° | 100° to 160° |

| Aspartic Acid | D | -140° to -50° | -80° to 0° | -160° to -80° | 100° to 160° |

| Leucine | L | -140° to -50° | -80° to 0° | -160° to -80° | 100° to 160° |

| Cysteine | C | -140° to -50° | -80° to 0° | -160° to -80° | 100° to 160° |

| Alanine | A | -140° to -50° | -80° to 0° | -160° to -80° | 100° to 160° |

Influence of the D-Penicillamine Moiety on Local and Global Conformations

The substitution of a cysteine residue with D-Penicillamine (D-Pen) is a significant structural modification that profoundly impacts the peptide's conformation. Penicillamine (B1679230) is known to increase conformational rigidity in peptides. nih.gov This effect stems primarily from the presence of two bulky methyl groups on the β-carbon of the D-Pen residue, a feature absent in cysteine.

These gem-dimethyl groups introduce substantial steric hindrance, which restricts the rotation around the Cα-Cβ bond and can disrupt typical peptide-receptor interactions. nih.gov This increased bulk and the resulting conformational rigidity can alter both the local structure around the substitution site and the peptide's global fold. For example, replacing cysteine with D-Pen in certain α-conotoxins has been shown to lead to a significant loss of biological activity, suggesting that the native conformation is disrupted. nih.gov

Furthermore, the incorporation of penicillamine residues increases the hydrophobicity of the peptide. nih.gov This can affect solubility and promote aggregation. The replacement of L-cysteine with L-penicillamine has been shown to have a significant impact on complex formation processes with metal ions, enhancing the metal-binding affinity of the amino terminus and the tendency to form amide-bonded species. nih.gov While the peptide uses D-Penicillamine, similar effects on rigidity and local structure are anticipated.

Table 2: Comparison of Cysteine and D-Penicillamine

| Feature | Cysteine (Cys) | D-Penicillamine (D-Pen) | Structural Implication for the Peptide |

| Structure | Contains a thiol (-SH) group attached to a β-carbon with two hydrogen atoms. | Contains a thiol (-SH) group attached to a β-carbon with two methyl groups. | The gem-dimethyl groups on D-Pen introduce significant steric bulk. nih.gov |

| Conformational Flexibility | Relatively flexible rotation around the Cα-Cβ bond. | Rotation is highly restricted due to steric hindrance from methyl groups. | D-Penicillamine increases local and global conformational rigidity. nih.gov |

| Hydrophobicity | Moderately polar. | More hydrophobic due to the two methyl groups. | Increased hydrophobicity can influence folding and solubility. nih.gov |

Energy Landscapes of Conformational States

The conformational dynamics of a peptide can be visualized as an "energy landscape," where each point represents a possible three-dimensional shape, and the height of the point corresponds to its potential energy. neupsykey.com The peptide transitions between these shapes, following pathways along this landscape. neupsykey.com Stable, long-lived conformations, such as the native folded state, reside in deep energy wells (minima), while the transitions between them require surmounting energy barriers (hills). neupsykey.combiorxiv.org

For a flexible peptide like this compound, the energy landscape is expected to be "rugged," featuring numerous energy minima corresponding to a variety of folded and partially folded states. yale.edu The process of folding is not a random search but a biased diffusion process on this landscape, generally proceeding downhill toward lower-energy conformations. neupsykey.comyale.edu

The D-Penicillamine substitution is a key factor shaping this landscape. Its steric bulk likely raises the energy of many potential conformations that would otherwise be accessible, effectively blocking certain folding pathways. Conversely, it may stabilize other conformations, creating new, deeper energy wells that trap the peptide in specific shapes. The final ensemble of accessible conformations is therefore a balance between the intrinsic preferences of the amino acid sequence and the significant constraints imposed by the D-Pen residue. nih.gov The energy landscape is not static; it can be reshaped by factors such as ligand binding or changes in the solvent environment. nih.gov

Solvent Effects on Conformational Equilibria

The solvent environment has a profound effect on the stability of different peptide conformations, shifting the equilibrium between them. nih.gov A peptide's final structure is often a compromise between minimizing unfavorable solvent interactions and maintaining favorable internal interactions. nih.gov

In polar solvents like water, the hydrophobic effect is a major driving force. For this compound, which contains several non-polar residues (L, A) and the hydrophobic D-Pen moiety, there would be a strong tendency to fold in a way that buries these groups away from the water, forming a compact core. nih.gov Conversely, the charged (R, D) and polar (H) residues would likely remain exposed to the solvent.

In non-polar (hydrophobic) solvents, the energetic penalties for exposing hydrophobic side chains are removed. This can lead to the peptide adopting more extended or alternative secondary structures that might be unstable in water. nih.gov Computational studies on other peptides have shown that a helical conformation might be favored in a non-polar solvent like chloroform, while a mixture of β-hairpin and other shapes might predominate in solvents like DMSO or methanol. rsc.org For this compound, the specific balance of conformations in any given solvent would depend on the intricate interplay between solvent-peptide interactions and the internal forces, including hydrogen bonds and the steric constraints from the D-Pen residue. rsc.orgresearchgate.net

Investigation of Molecular Interactions and Recognition Mechanisms of G D Pen G H R G D L R C a

Biophysical Characterization of Molecular Interactions

Biophysical characterization is essential for understanding the structure, function, and stability of therapeutic biomolecules. itaca-sb.it A suite of techniques, including analytical ultracentrifugation (AUC) for determining size distribution, differential scanning calorimetry (DSC) for thermal stability, and circular dichroism (CD) for secondary structure estimation, are typically employed for a comprehensive analysis of such compounds. malvernpanalytical.com However, detailed biophysical characterization data for the specific peptide G(D-Pen)-G-H-R-G-D-L-R-C-A is not extensively available in public literature. The existing research focuses primarily on its functional activity as an integrin antagonist.

The interaction between a ligand and its receptor is governed by fundamental thermodynamic and kinetic principles. nih.gov Thermodynamics, described by changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), dictates the spontaneity and stability of the binding event. numberanalytics.com Kinetics, defined by the association (k_on) and dissociation (k_off) rate constants, describes how quickly the binding equilibrium is reached. acs.org

While specific thermodynamic and kinetic constants for the binding of this compound to its receptor have not been detailed in available studies, research on similar RGD-containing cyclic peptides provides valuable insights. Molecular dynamics simulations show that cyclic RGD peptides generally exhibit a more stable configuration upon binding to integrins compared to their linear counterparts. mdpi.com This enhanced stability is attributed to the rigid, cyclic structure which can shield the crucial interaction points, such as the bond between the ligand's aspartate residue and the receptor's metal ion-dependent adhesion site (MIDAS), from interference by water molecules. mdpi.comqyaobio.com Experimental techniques like optical trap-based nanomechanical measurements have been utilized to probe the energetics and kinetics of cyclic RGD peptide interactions with the integrin αIIbβ3, revealing the formation of stable bimolecular complexes. nih.govresearchgate.net

Binding affinity, often expressed as the equilibrium dissociation constant (K_D), is a critical measure of the strength of a ligand-receptor interaction; a lower K_D value signifies a stronger affinity. malvernpanalytical.com For this compound, also referred to in literature as peptide 2G, quantitative assessment has been performed using inhibitory concentration (IC50) values. The IC50 represents the concentration of the peptide required to inhibit 50% of a specific biological response, in this case, receptor binding or platelet aggregation.

Studies demonstrate that this compound is a highly specific antagonist of the integrin αIIbβ3. thieme-connect.com Its inhibitory activity is significantly more potent against αIIbβ3 compared to other RGD-dependent integrins, as shown by the comparative IC50 values. thieme-connect.comresearchgate.net For other cyclic RGD peptides targeting integrins, K_D values in the low nanomolar range have been reported, indicating high-affinity interactions. europeanreview.orgeuropeanreview.orgmdpi.comnih.gov

| Peptide | Target Receptor | Assay Type | IC50 Value (µM) | Reference |

|---|---|---|---|---|

| This compound (2G) | αIIbβ3 | ELISA-based receptor assay | 0.2 - 0.3 | thieme-connect.com |

| This compound (2G) | αvβ5 | ELISA-based receptor assay | 10 | thieme-connect.com |

| This compound (2G) | α5β1 | ELISA-based receptor assay | 8.3 | thieme-connect.com |

| This compound (2G) | Human Platelet Aggregation | Functional Assay | 14 - 22 | thieme-connect.com |

Thermodynamics and Kinetics of Binding Events

Receptor Recognition and Ligand-Induced Conformational Dynamics

The primary biological target of this compound is the platelet integrin αIIbβ3, also known as glycoprotein (B1211001) IIb/IIIa. thieme-connect.combohrium.com Integrins are transmembrane heterodimeric receptors that exist in different conformational states. nih.gov In a resting state, the integrin adopts a bent, low-affinity conformation. researchgate.net Upon cellular activation, "inside-out" signaling triggers a shift to an extended, high-affinity conformation, enabling it to bind ligands like fibrinogen. nih.govmdpi.com As an antagonist, this compound binds to the activated form of αIIbβ3, thereby blocking its natural ligand and inhibiting subsequent biological processes. thieme-connect.comahajournals.org

The Arg-Gly-Asp (RGD) sequence is a well-established recognition motif for approximately half of the known integrin family members. qyaobio.com The structural basis for this interaction involves the binding of the RGD peptide at the interface between the α subunit's β-propeller domain and the β subunit's βI domain. researchgate.netrupress.org The aspartic acid (Asp) residue's carboxyl group coordinates with a divalent cation in the βI domain's MIDAS, while the arginine (Arg) residue's guanidinium (B1211019) group interacts with aspartic acid residues on the α subunit. rupress.org

The specificity of an RGD peptide for a particular integrin subtype is not determined by the RGD motif alone but is critically influenced by the flanking amino acids and the peptide's three-dimensional conformation. nih.govacs.org For this compound, the cyclization between the D-Penicillamine at position 1 and the Cysteine at position 10 imposes significant conformational restraint. researchgate.net This rigid structure is paramount for its high selectivity for αIIbβ3. Research has shown that specific conformations of cyclic RGD peptides can enhance affinity for the αIIbβ3 receptor by orders of magnitude over other integrins. nih.gov The IC50 data presented in section 4.1.2 clearly illustrates this specificity, where the peptide is approximately 30- to 50-fold more potent against αIIbβ3 than against αvβ5 or α5β1. thieme-connect.com

Integrin αIIbβ3 plays a central role in hemostasis. bohrium.com The binding of its primary physiological ligand, fibrinogen, initiates "outside-in" signaling, a cascade of intracellular events that leads to platelet spreading, stable aggregation, and clot retraction. nih.govmdpi.com This pathway involves the recruitment of numerous intracellular proteins, including talin and kindlins to the integrin's cytoplasmic tails, and the activation of various kinases like the Src family. bohrium.commdpi.com

By binding to the RGD recognition site on αIIbβ3, this compound acts as a competitive antagonist, physically blocking fibrinogen binding and thereby inhibiting the entire downstream signal transduction pathway that leads to platelet aggregation and thrombosis. thieme-connect.comahajournals.org

While the primary mechanism is competitive antagonism, allosteric effects can also influence the receptor's function. nih.govnih.gov Allosteric regulation involves the binding of a modulator at a site distinct from the primary binding site, causing a conformational change that alters the receptor's activity. numberanalytics.com Interestingly, studies have shown that the presence of manganese ions (Mn2+) can allosterically alter the binding specificity of αIIbβ3, shifting its preference away from the selective peptide this compound and towards less selective RGD peptides. researchgate.net This suggests that the receptor's conformation and its interaction with this specific peptide can be modulated by factors binding to allosteric sites.

Structural Basis of Specificity in RGD-Mediated Interactions

Metal Ion Coordination Chemistry of the D-Penicillamine Thiol Group within this compound

The inclusion of D-Penicillamine, a derivative of the amino acid cysteine, imparts unique chemical properties to the peptide, particularly concerning metal ion coordination. researchgate.netresearchgate.net Thiol-containing amino acids are potent chelating agents, capable of binding various metal ions. researchgate.net

The D-Penicillamine residue within the this compound sequence offers at least three potential coordination sites: the soft thiol (sulfhydryl) group, and the harder amino and carboxyl groups. researchgate.net The thiol group is a particularly strong binder for soft heavy metal ions such as mercury(II) and copper(I). mdpi.comrsc.org This interaction can lead to the formation of highly stable, and in some cases multinuclear, metal-peptide complexes, which may feature sulfur atoms bridging multiple metal centers. researchgate.netresearchgate.net

The stereochemistry and steric bulk of the D-Penicillamine residue, with its two methyl groups on the β-carbon, can significantly influence the resulting coordination geometry. nih.gov This steric hindrance can restrict access of other molecules, such as water, to the coordinated metal ion and can favor specific coordination numbers and geometries, such as the trigonal planar HgS3 environment observed in some model peptides. rsc.orgnih.gov Therefore, the D-Penicillamine thiol group within this peptide represents a reactive site for potent metal ion chelation, a property distinct from its role in integrin binding.

Stoichiometry and Stability of Metal-Peptide Complexes

No data is available in the scientific literature regarding the specific stoichiometric ratios in which metal ions bind to the peptide this compound. Consequently, stability constants (log K) for any potential metal-peptide complexes have not been determined or reported. General principles of coordination chemistry suggest that the cysteine and histidine residues would be likely sites for metal ion binding, but experimental verification for this specific peptide is absent.

Spectroscopic Signatures of Metal Coordination

There are no published spectroscopic data, such as from UV-Vis, NMR, or Circular Dichroism (CD) spectroscopy, that detail the changes in the spectral properties of this compound upon complexation with metal ions. Such studies would be necessary to identify the coordination environment and the specific amino acid residues involved in metal binding. While studies exist for other cyclic peptides containing similar residues nih.govcas.cznih.govresearchgate.netunideb.huethernet.edu.et, this information cannot be extrapolated to the specific peptide without direct experimental evidence.

Computational Modeling and Theoretical Frameworks for G D Pen G H R G D L R C a Research

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecular systems at an atomic level. nih.govelifesciences.org For G(D-Pen)-G-H-R-G-D-L-R-C-A, MD simulations are crucial for understanding its flexibility, how it binds to receptors, and the energetics of these interactions. nih.gov The power of MD simulations has been significantly enhanced by the use of specialized hardware like graphical processing units (GPUs), allowing for the simulation of larger systems for longer timescales. lumi-supercomputer.eu

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of a system of atoms. | Determines the accuracy of the simulated peptide dynamics and conformational preferences. |

| Solvent Model | Representation of the solvent (e.g., water) in the simulation, which can be explicit (individual molecules) or implicit (a continuum). | Influences the solvation of the peptide and its conformational equilibrium. |

| Simulation Time | The total time duration for which the molecular system is simulated. | Longer simulations are required to adequately sample the conformational space of a flexible peptide. |

| Temperature and Pressure | Thermodynamic variables that are typically kept constant to mimic physiological conditions. | Affects the kinetic energy of the atoms and the overall dynamics of the peptide. |

Exploration of Binding Pathways and Dissociation Events

MD simulations can be used to visualize the process of this compound binding to its target, such as an integrin receptor. These simulations can reveal the step-by-step mechanism of binding, including initial encounter, conformational rearrangements, and the formation of the final, stable complex. Techniques like steered molecular dynamics can be applied to simulate the unbinding or dissociation of the peptide from its receptor, providing insights into the forces and interactions that stabilize the complex. This information is valuable for understanding the kinetics of the interaction and can guide the design of peptides with improved binding characteristics.

Calculation of Binding Free Energies

A key goal in drug design is to predict how tightly a molecule will bind to its target. MD simulations, in conjunction with methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can be used to calculate the binding free energy of this compound to its receptor. frontiersin.orgrsc.org These methods estimate the favorability of the binding process by considering various energetic contributions, including van der Waals forces, electrostatic interactions, and the energy associated with solvating the molecules. frontiersin.org More rigorous methods like free energy perturbation (FEP) are also becoming more common in predicting protein-ligand binding affinities. nih.gov The calculated binding free energy provides a quantitative measure of the peptide's affinity and can be used to compare different peptide analogs or to understand the impact of specific mutations. nih.govaps.orgmdpi.com

| Energy Term | Description | Contribution to Binding |

|---|---|---|

| ΔE_vdw | Van der Waals energy | Represents short-range attractive and repulsive forces. |

| ΔE_elec | Electrostatic energy | Describes the interaction between charged and polar groups. |

| ΔG_polar | Polar solvation energy | The energy required to transfer the polar parts of the molecules from a vacuum to the solvent. |

| ΔG_nonpolar | Nonpolar solvation energy | The energy associated with creating a cavity in the solvent and the van der Waals interactions between the solute and solvent. |

| -TΔS | Conformational entropy | The change in the flexibility of the peptide and receptor upon binding. |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide a more fundamental understanding of the electronic properties of this compound, which govern its reactivity and how it interacts with light. nih.govresearchgate.nettubitak.gov.tr

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. wikipedia.orgpurdue.edurutgers.eduflapw.de For this compound, DFT calculations can determine its most stable three-dimensional structure (ground state geometry), how electrons are distributed within the molecule, and the energies of its molecular orbitals. wikipedia.orgaps.org This information is crucial for understanding the intrinsic properties of the peptide, such as its polarity and the location of reactive sites. wikipedia.org DFT can also be used to study the nature of intramolecular interactions, such as hydrogen bonds, that help to stabilize the peptide's conformation. nih.gov

Analysis of Electronic Transitions and Spectroscopic Properties

Quantum chemical methods can also be used to predict how this compound will interact with light, which is the basis of various spectroscopic techniques. ufg.brjournaljpri.com Time-dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions, which correspond to the absorption of light at specific wavelengths. wikipedia.org This allows for the simulation of spectroscopic data, such as UV-visible absorption spectra. libretexts.orgaps.org By comparing these simulated spectra with experimental measurements, researchers can validate the computed structure of the peptide and gain a deeper understanding of its electronic properties. arxiv.org

Table of Compound Names

| Abbreviation | Full Name |

| This compound | Glycyl-D-penicillaminyl-glycyl-histidyl-arginyl-glycyl-aspartyl-leucyl-arginyl-cysteinyl-alanine |

| RGD | Arginyl-glycyl-aspartic acid |

| D-Pen | D-Penicillamine |

| G | Glycine |

| H | Histidine |

| R | Arginine |

| D | Aspartic acid |

| L | Leucine |

| C | Cysteine |

| A | Alanine |

| MM/PBSA | Molecular Mechanics/Poisson-Boltzmann Surface Area |

| MM/GBSA | Molecular Mechanics/Generalized Born Surface Area |

| DFT | Density Functional Theory |

| TD-DFT | Time-Dependent Density Functional Theory |

| FEP | Free Energy Perturbation |

Homology Modeling and De Novo Peptide Design Principles

The study of a novel peptide like this compound would begin with understanding its interaction with its biological target, presumed to be an integrin. Since the three-dimensional structures of many integrin subtypes are not fully resolved, homology modeling is a critical first step.

Homology modeling constructs a 3D model of a target protein using the known structure of a related homologous protein as a template. For instance, a model for the human αvβ5 integrin has been built using the crystal structure of the αvβ3 integrin as a template. acs.orgacs.org This process involves aligning the amino acid sequence of the target (e.g., β5 integrin subunit) with the template (β3 integrin subunit) and building the 3D structure, followed by refinement using energy minimization and molecular dynamics simulations to create a stable and accurate model. acs.orgacs.org Such models are essential for predicting how ligands like this compound might bind.

In parallel, de novo peptide design principles guide the creation of novel peptide sequences with desired properties. These methods can be used to generate peptides from scratch or to optimize existing ones. mdpi.com For cyclic peptides, design strategies often focus on constraining the peptide backbone to favor a specific conformation that has a high affinity for the target receptor. oup.com This can be achieved through cyclization via disulfide bonds, as suggested by the D-Pen and Cys residues in the target peptide. rsc.org The use of non-natural amino acids, like D-Penicillamine, can further stabilize specific structures and enhance binding. rsc.org

Prediction of this compound Binding Sites and Affinities

Once a reliable model of the target integrin is established, computational docking and molecular dynamics (MD) simulations are employed to predict the binding site and affinity of this compound.

Docking algorithms predict the preferred orientation of the peptide when bound to the receptor, generating a "binding pose." This allows for the identification of key interactions, such as hydrogen bonds and hydrophobic contacts, between the peptide and the receptor's binding pocket. For RGD peptides, the crucial interactions involve the guanidinium (B1211019) group of Arginine and the carboxylate group of Aspartic acid with specific residues within the integrin binding site. mdpi.com

Following docking, all-atom MD simulations can provide a more dynamic and detailed view of the binding. nih.gov These simulations model the movement of every atom in the peptide-receptor complex over time, offering insights into the stability of the binding pose and the conformational changes that may occur upon binding. nih.govnih.gov By comparing the conformational ensembles of the peptide in its bound and unbound states, researchers can estimate the entropic cost of binding, a key component of binding affinity. nih.gov These simulations have shown excellent agreement with experimental data for other cyclic RGD peptides, validating their predictive power. nih.govacs.org

Binding affinity, often expressed as an IC₅₀ or K_d value, can be estimated using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) calculations on the MD simulation trajectories. These calculations provide a theoretical binding free energy, allowing for the ranking of different peptide analogues.

Rational Design of this compound Analogues with Modulated Activities

Rational design uses structural and mechanistic insights to create analogues with improved properties such as higher affinity, greater selectivity for a specific integrin subtype, or enhanced stability. For a peptide like this compound, several strategies could be employed.

One approach is to modify the amino acids flanking the core RGD motif. Structure-activity relationship (SAR) studies on other cyclic peptides have shown that these flanking residues significantly influence both affinity and selectivity. aacrjournals.orgnih.gov For example, introducing hydrophobic and aromatic amino acids at specific positions can engage with hydrophobic pockets on the integrin surface, thereby increasing binding affinity. mdpi.com

Another strategy involves using non-natural or D-amino acids. The inclusion of D-Penicillamine in the parent sequence is an example of this. D-amino acids can induce specific turns in the peptide backbone, pre-organizing it into a conformation that is favorable for receptor binding. acs.org This can lead to a dramatic increase in activity and selectivity.

The table below illustrates how systematic modifications, based on computational predictions, can modulate the binding affinity of cyclic RGD peptides for the αvβ3 integrin, a common target.

| Peptide Analogue | Modification from Parent Sequence | Predicted Effect on αvβ3 Binding | Rationale for Design |

|---|---|---|---|

| Analogue 1 | Leucine (L) to Phenylalanine (F) | Increased Affinity | Introduce aromatic ring for potential π-π stacking interactions in the binding pocket. |

| Analogue 2 | Histidine (H) to Tyrosine (Y) | Increased Affinity | Larger aromatic side chain may enhance hydrophobic interactions. |

| Analogue 3 | Arginine (R) at position 9 to Alanine (A) | Decreased Affinity | Removal of a positively charged residue potentially involved in electrostatic interactions. |

| Analogue 4 | Linear version (no disulfide bond) | Significantly Decreased Affinity | Increased flexibility leads to a higher entropic penalty upon binding. |

This table is illustrative and presents hypothetical data based on established principles of peptide design for integrin binders.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Structure-Function Relationships

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. rsc.orgaai.org For peptides, QSAR models can predict the binding affinity of new, untested analogues and provide insight into the physicochemical properties that govern their activity. nih.govnih.gov

To build a QSAR model for this compound and its analogues, a dataset of peptides with experimentally determined binding affinities would be required. Each peptide is then described by a set of numerical values known as "molecular descriptors." These descriptors can be categorized as:

0D/1D Descriptors: Molecular weight, atom counts, bond counts.

2D Descriptors: Topological indices that describe molecular branching and shape.

3D Descriptors: Properties derived from the 3D structure, such as surface area, volume, and electrostatic potential fields (used in 3D-QSAR methods like CoMFA and CoMSIA). rsc.orgresearchgate.net

Peptide-Specific Descriptors: Physicochemical properties of the amino acids (z-scales), which account for hydrophobicity, steric bulk, and electronic properties. rsc.orgfrontiersin.org

The table below shows a sample of descriptors that could be used in a QSAR model for integrin-binding peptides.

| Descriptor Class | Specific Descriptor | Property Measured | Potential Impact on Binding Affinity |

|---|---|---|---|

| Physicochemical | LogP | Lipophilicity/Hydrophobicity | Higher values may improve interaction with hydrophobic pockets in the receptor. |

| Topological | Wiener Index | Molecular branching | Correlates with molecular compactness, affecting fit within the binding site. |

| 3D-Structural | Molecular Surface Area | Total surface area of the molecule | Influences solvation effects and the potential for intermolecular contacts. |

| Peptide (z-scale) | z1 score | Hydrophobicity/Hydrophilicity of amino acids | Key determinant for interactions with both polar and non-polar regions of the binding site. |

| Peptide (z-scale) | z2 score | Steric bulk/Polarizability of amino acid side chains | Governs the steric fit of the peptide within the receptor. |

This table provides examples of descriptors used in QSAR studies. The specific impact of each descriptor is determined by the model.

Once the descriptors are calculated, statistical methods like Partial Least Squares (PLS) or machine learning algorithms like Support Vector Machines (SVM) are used to build a mathematical model that links the descriptors to the binding affinity. nih.gov A robust QSAR model can then be used to screen virtual libraries of new analogues, prioritizing the most promising candidates for synthesis and experimental testing, thereby accelerating the drug discovery process. acs.orgacs.org

Advanced Analytical Methodologies for Research Characterization of G D Pen G H R G D L R C a

High-Resolution Chromatographic Techniques for Peptide Purity and Separation

Chromatographic methods are indispensable for separating the target peptide from impurities generated during synthesis, such as deletion sequences, incompletely deprotected species, or diastereomers.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the foremost technique for assessing the purity of synthetic peptides and for their purification. nih.gov The separation is based on the differential partitioning of the peptide and its impurities between a non-polar stationary phase (typically alkylated silica, like C18) and a polar mobile phase. A gradient of an organic solvent, such as acetonitrile, in an aqueous acidic solution, commonly water with 0.1% trifluoroacetic acid (TFA), is used to elute the components from the column. nih.gov The peptide G(D-Pen)-G-H-R-G-D-L-R-C-A, with its mix of hydrophobic (Leu, Ala, D-Pen) and hydrophilic (Arg, Asp, His) residues, is well-suited for this technique. The purity is determined by integrating the area of the main peptide peak relative to the total area of all peaks in the chromatogram, with detection typically performed by UV absorbance at 214-220 nm. nih.gov

Table 1: Illustrative RP-HPLC Parameters for Analysis of a Cyclic RGD Peptide

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm | nih.gov |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | nih.gov |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | nih.gov |

| Gradient | 0-60% B over 30 minutes | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection | UV at 214 nm | nih.gov |

| Expected Purity | >95% for research-grade peptide | nih.gov |

Capillary Electrophoresis (CE) for High-Resolving Power

Capillary Electrophoresis offers an orthogonal separation mechanism to RP-HPLC, separating molecules based on their charge-to-size ratio in an electric field. researchgate.net This technique is particularly powerful for resolving species with very similar hydrophobicities but different charges, which might co-elute in HPLC. researchgate.net For a peptide like this compound, CE can effectively separate the main product from impurities arising from deamidation (e.g., of the His residue) or other modifications that alter the peptide's net charge. The monitoring of disulfide bond formation during peptide synthesis can also be effectively achieved using CE. springernature.com The separation is performed in a fused-silica capillary filled with a background electrolyte (BGE), and a high voltage is applied across the capillary.

Table 2: Representative Capillary Electrophoresis Conditions for Peptide Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Capillary | Fused Silica, 50 µm i.d., 50 cm length | researchgate.net |

| Background Electrolyte (BGE) | 1 M Formic Acid (pH 1.88) | researchgate.net |

| Applied Voltage | 20-30 kV | researchgate.net |

| Injection | Hydrodynamic or Electrokinetic | researchgate.net |

| Detection | UV at 200 nm | researchgate.net |

Mass Spectrometry for Molecular Identity and Post-Translational Modifications

Mass spectrometry (MS) is the definitive tool for confirming the molecular identity of a peptide by providing a highly accurate measurement of its molecular weight. biopharmaspec.com It is also crucial for identifying any unintended modifications.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

MALDI-TOF MS is a rapid and sensitive technique used for determining the molecular weight of peptides. nih.govfrontiersin.org In this method, the peptide is co-crystallized with a UV-absorbing matrix (e.g., α-cyano-4-hydroxycinnamic acid or sinapinic acid). A pulsed laser desorbs and ionizes the peptide, and its mass-to-charge ratio (m/z) is determined by measuring its time of flight to a detector. researchgate.net For this compound, MALDI-TOF MS would be used to verify that the observed molecular weight matches the theoretical calculated mass of the cyclized, disulfide-bonded peptide. A single, dominant peak corresponding to the protonated molecule [M+H]⁺ is expected.

Table 3: Molecular Mass Verification of this compound by MALDI-TOF MS

| Parameter | Value |

|---|---|

| Peptide Sequence | D-Pen-G-H-R-G-D-L-R-C-A |

| Chemical Formula | C₄₄H₆₇N₁₅O₁₂S₂ |

| Theoretical Monoisotopic Mass | 1085.45 Da |

| Expected Ion | [M+H]⁺ |

| Expected Observed m/z | ~1086.46 m/z |

Electrospray Ionization Mass Spectrometry (ESI-MS) coupled with Liquid Chromatography (LC-MS)

Coupling liquid chromatography with electrospray ionization mass spectrometry (LC-MS) provides a powerful two-dimensional analysis. dtic.milekb.eg As the peptide elutes from the HPLC column, it is introduced into the ESI source, where it is desolvated and ionized. ESI is a "soft" ionization technique that typically produces multiply charged ions (e.g., [M+2H]²⁺, [M+3H]³⁺). dtic.mil Analyzing the resulting series of m/z values allows for a very precise calculation of the parent molecule's mass. This method is invaluable for confirming the molecular weight of the eluting peak from the HPLC and ensuring it corresponds to the target peptide. jacc.org

Table 4: Expected ESI-MS Ions for this compound

| Ion Species | Charge (z) | Theoretical m/z |

|---|---|---|

| [M+H]⁺ | 1 | 1086.46 |

| [M+2H]²⁺ | 2 | 543.73 |

Tandem Mass Spectrometry (MS/MS) for Sequence Verification and Structural Elucidation

Tandem mass spectrometry (MS/MS) is essential for unequivocally confirming the amino acid sequence and structure of the peptide. researchgate.netanaquant.com In an MS/MS experiment, a specific precursor ion (e.g., the [M+2H]²⁺ ion of the peptide) is selected and subjected to fragmentation, typically through collision-induced dissociation (CID). scispace.com The resulting fragment ions are then analyzed. Fragmentation generally occurs at the peptide bonds, producing characteristic "b" and "y" ions. The mass differences between consecutive ions in a series correspond to the mass of a specific amino acid residue, allowing for the sequence to be read directly from the spectrum. srce.hr This technique is critical for verifying the correct order of amino acids, identifying the location of the D-Penicillamine residue, and confirming the disulfide bridge, which can be analyzed after reductive cleavage. bohrium.comresearchgate.net

Table 5: Illustrative MS/MS Fragmentation Data for Sequence Verification

| Observed Fragment Ion (y-series) | Calculated Mass (Da) | Corresponding Sequence Fragment (C-terminus) |

|---|---|---|

| y₁ | 106.04 | A |

| y₂ | 209.10 | C-A |

| y₃ | 372.16 | R-C-A |

| y₄ | 485.25 | L-R-C-A |

| y₅ | 600.28 | D-L-R-C-A |

| y₆ | 657.30 | G-D-L-R-C-A |

| y₇ | 813.40 | R-G-D-L-R-C-A |

| y₈ | 950.46 | H-R-G-D-L-R-C-A |

Hyphenated Techniques for Comprehensive Characterization of this compound

The comprehensive characterization of complex biomolecules such as the cyclic peptide this compound necessitates the use of advanced analytical methodologies. Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are particularly powerful for providing detailed structural and conformational information from complex mixtures. nih.gov The online coupling of liquid chromatography (LC) with nuclear magnetic resonance (NMR) spectroscopy and circular dichroism (CD) spectroscopy offers a dynamic approach to analyze the peptide's properties directly as it elutes from the chromatographic column.

LC-NMR and LC-CD for Online Analysis

The online coupling of high-performance liquid chromatography (HPLC) with NMR and CD spectroscopy provides a powerful platform for the in-depth characterization of this compound. This approach allows for the separation of the peptide from impurities or related substances, followed immediately by spectroscopic analysis to gain insights into its structure and conformation in solution.

LC-NMR for Structural Elucidation

Liquid chromatography-nuclear magnetic resonance (LC-NMR) is a robust technique for the structural elucidation of components within a mixture. jpsbr.orgawsapprunner.com In the context of this compound, LC-NMR can be employed to obtain detailed structural information on the fly. As the peptide is separated by HPLC, it flows through an NMR flow cell where spectra can be acquired. nih.gov This is particularly advantageous for identifying and characterizing any synthesis-related impurities or degradation products.

There are several modes of LC-NMR operation, including on-flow, stopped-flow, and loop-collection. mdpi.com For a peptide like this compound, a stopped-flow experiment would be highly beneficial. In this mode, the chromatographic flow is halted when the peak of interest is in the NMR flow cell, allowing for the acquisition of more sensitive, multi-dimensional NMR data (e.g., COSY, TOCSY, NOESY) that are crucial for de novo structure confirmation and conformational analysis. nih.govmdpi.com These experiments can confirm the amino acid sequence and provide through-space proton correlations that help define the three-dimensional structure of the peptide backbone and the orientation of the side chains.

On-flow analysis would provide a rapid, real-time overview of the proton spectra of eluting peaks, useful for initial identification.

Stopped-flow analysis allows for longer acquisition times on the peak of interest, enabling more detailed 1D and 2D NMR experiments to confirm the covalent structure and elucidate conformational features. jpsbr.org

LC-SPE-NMR , an alternative approach, involves trapping the analyte on a solid-phase extraction cartridge post-separation, which can then be eluted with a deuterated solvent into the NMR for analysis, overcoming solvent suppression issues inherent in direct LC-NMR.

Illustrative LC-NMR Data for this compound

| Parameter | Expected Observation from Online LC-NMR | Significance |

|---|---|---|

| 1H Chemical Shifts | Characteristic signals for each amino acid residue's protons. For example, distinct aromatic signals for Histidine and downfield-shifted alpha-protons. | Confirms the presence of all constituent amino acids. |

| COSY/TOCSY Correlations | Correlation cross-peaks would establish the spin systems for each amino acid residue, confirming their identity. | Provides unambiguous assignment of amino acid residues. |

| NOESY/ROESY Correlations | Through-space correlations between non-adjacent residues would provide distance restraints. For instance, correlations between the D-Penicillamine and Cysteine residues could confirm the cyclic nature. | Crucial for determining the 3D conformation and the presence of specific structural motifs like β-turns. |

| Solvent Exchangeable Protons | Slow-exchanging amide protons observed in D2O would indicate their involvement in intramolecular hydrogen bonding. | Provides insights into the stability of the peptide's conformation. |

LC-CD for Conformational Analysis

Liquid chromatography-circular dichroism (LC-CD) is another powerful hyphenated technique that provides real-time information about the secondary structure of a peptide as it elutes from the HPLC column. CD spectroscopy is highly sensitive to the chiral environment of the peptide backbone and can readily distinguish between different secondary structural elements such as α-helices, β-sheets, and random coils. frontiersin.org

For this compound, online LC-CD analysis would be invaluable for:

Conformational Homogeneity Assessment: Determining if the main chromatographic peak corresponds to a single, stable conformation or a mixture of conformers.

Solvent-Induced Conformational Changes: By altering the mobile phase composition, one can study how the peptide's conformation changes in response to different solvent environments. This is particularly relevant as the RGD motif's conformation is critical for its biological activity. mit.edu

Comparison with Analogs: LC-CD allows for the direct comparison of the conformational properties of this compound with those of its linear or other cyclic analogs, providing insights into structure-activity relationships.

The CD spectrum of a peptide is characterized by specific wavelengths at which it absorbs circularly polarized light. For instance, a β-turn structure, common in cyclic peptides, often shows a characteristic CD spectrum.

Illustrative LC-CD Data for this compound

| Wavelength (nm) | Expected Molar Ellipticity [θ] (deg·cm2·dmol-1) | Interpretation |

|---|---|---|

| ~220 | Negative band | Consistent with the presence of β-turn and/or random coil structures, typical for a constrained cyclic peptide. |

| ~200 | Positive band | |

| >230 | Contribution from disulfide bond | The D-Pen-Cys disulfide bridge is chiral and contributes to the far-UV CD spectrum. |

The combination of LC-NMR and LC-CD provides a comprehensive, multi-faceted analytical approach for the characterization of this compound. While LC-NMR provides definitive structural information, LC-CD offers complementary insights into the peptide's conformational landscape, both of which are critical for understanding its biological function.

Future Perspectives and Emerging Research Avenues for G D Pen G H R G D L R C a

Development of Novel Synthetic Strategies for Enhanced Efficiency and Scalability

The synthesis of complex cyclic peptides like G(D-Pen)-G-H-R-G-D-L-R-C-A presents ongoing challenges in terms of yield, purity, and scalability. Current research is actively exploring new synthetic methodologies to streamline this process.

Traditional synthesis relies on solid-phase peptide synthesis (SPPS) for the linear sequence, followed by a solution-phase or on-resin cyclization step. acs.org However, these methods can be inefficient. Emerging strategies aim to improve this paradigm. One promising approach is the use of "click chemistry," specifically the Huisgen 1,3-dipolar cycloaddition, to form a stable triazole ring within the peptide backbone. nih.gov This method offers high efficiency and chemoselectivity under mild conditions, potentially leading to more stable peptide analogs with improved metabolic stability. nih.govmdpi.com

Integration of Advanced Experimental and Computational Techniques for Comprehensive Understanding

A deep understanding of the structure-activity relationship (SAR) is fundamental to optimizing the properties of this compound. gardp.orgnih.gov This requires a synergistic approach that integrates sophisticated experimental characterization with powerful computational modeling.

Advanced Experimental Techniques: Experimental analysis provides the ground truth for peptide characterization. A suite of high-tech analytical methods is employed to verify the sequence, purity, and structure of the synthesized peptide. High-Performance Liquid Chromatography (HPLC) is essential for assessing purity and quantifying the product. ijsra.net Mass spectrometry (MS), including techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF), is used to confirm the molecular weight and sequence. ijsra.netcreative-proteomics.com For detailed structural elucidation, especially of the peptide's conformation in solution, Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) spectroscopy are indispensable tools. ijsra.net Furthermore, techniques like electron-transfer dissociation (ETD) mass spectrometry are being used for more comprehensive peptide sequencing and characterization of modifications. nih.gov

| Technique | Purpose in Peptide Analysis | References |

| HPLC/UPLC | Determines purity and concentration of the peptide sample. | ijsra.net |

| Mass Spectrometry (ESI-MS, MALDI-TOF) | Verifies molecular weight and amino acid sequence. | ijsra.netcreative-proteomics.com |

| NMR Spectroscopy | Elucidates the three-dimensional structure in solution. | ijsra.net |

| Circular Dichroism (CD) | Analyzes the secondary structure (e.g., turns, random coil). | ijsra.net |

| Electron-Transfer Dissociation (ETD) | Provides extensive sequence information, especially for modifications. | nih.gov |

Advanced Computational Techniques: Computational methods offer a cost-effective way to predict and analyze peptide behavior at a molecular level, guiding rational design and experimental efforts. vietnamjournal.rusid.ir Molecular docking simulations are used to predict the binding pose and affinity of this compound to its target integrins. nih.govrsc.org Molecular Dynamics (MD) simulations go a step further by modeling the dynamic movements of the peptide and its interaction with the receptor over time, providing insights into the stability of the complex. nih.govrsc.org

More recently, machine learning (ML) and deep learning (DL) models are being leveraged to predict peptide-protein interactions and even biological activity based on sequence and structural data. rsc.orgmdpi.com These in silico tools are becoming increasingly sophisticated, enabling the rapid screening of virtual peptide libraries and the identification of key structural features that govern binding affinity and selectivity, thereby accelerating the optimization cycle. nih.govrsc.org

| Technique | Application for this compound | References |

| Molecular Docking | Predicts binding mode and affinity to target integrins. | nih.govrsc.org |

| Molecular Dynamics (MD) Simulations | Simulates the dynamic interaction with the receptor to assess complex stability. | nih.govrsc.org |

| Machine Learning (ML) / Deep Learning (DL) | Predicts bioactivity and identifies key residues for interaction from sequence/structure data. | rsc.orgmdpi.com |

| Quantitative Structure-Activity Relationship (QSAR) | Develops models that correlate chemical structure with biological activity. | researchgate.net |

Exploration of Chemical Biology Tools based on this compound for Mechanistic Studies

The specificity of RGD peptides for certain integrins makes them invaluable as chemical biology tools to probe complex biological processes. nih.govwikipedia.org this compound can be adapted for such purposes to dissect the mechanisms of integrin signaling and function.

By conjugating the peptide to fluorescent dyes or radiolabels, it can be transformed into a molecular probe for imaging. mdpi.com For example, radiolabeled RGD peptides are widely investigated as tracers for Positron Emission Tomography (PET) imaging to monitor integrin expression in real-time, which is particularly relevant in oncology for tracking angiogenesis. wikipedia.org Similarly, fluorescently tagged versions can be used in cell-based assays to visualize receptor trafficking and localization.

Furthermore, this compound can be immobilized on surfaces or incorporated into biomaterials like hydrogels to study cell adhesion, migration, and differentiation. nih.gov These functionalized materials mimic the extracellular matrix (ECM) and allow researchers to investigate the cellular response to specific integrin engagement in a controlled environment. nih.gov Such tools are critical for advancing our understanding of tissue engineering, wound healing, and the molecular basis of diseases driven by aberrant integrin activity. nih.govwikipedia.org The development of peptide-based probes also facilitates high-throughput screening assays to discover new molecules that modulate integrin function. acs.org

Q & A

Q. What structural features of G(D-Pen)-G-H-R-G-D-L-R-C-A are critical for its biochemical interactions?

The compound’s activity is influenced by the D-Penicillamine (D-Pen) residue, which contains a thiol group with a low pKa (~6.5), enabling rapid redox cycling. The peptide backbone (G-H-R-G-D-L-R-C-A) provides hydrophobicity and metal-binding sites, as shown by partition coefficients (ClogP = -2.585 for D-Pen) and interactions with catalase . Structural analysis via stopped-flow UV-visible spectroscopy and HPLC-MS confirms disulfide formation during redox reactions, highlighting the role of the thiol group in compound inactivation .